molecular formula C14H26N2O2 B3100171 tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate CAS No. 1363381-13-8

tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate

Cat. No.: B3100171
CAS No.: 1363381-13-8
M. Wt: 254.37 g/mol
InChI Key: ZRGNCGMVKKCVGY-UHFFFAOYSA-N
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Description

tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate is a valuable spirocyclic chemical building block extensively employed in modern medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. The compound's signature spirocyclic scaffold provides structural rigidity and three-dimensionality, which is highly sought after for optimizing the properties of drug candidates. This spiro[4.5]decane core is frequently utilized in structure-activity relationship (SAR) studies to explore novel chemical space and develop conformationally restricted compounds . A prominent research application of this intermediate is in the design and synthesis of allosteric inhibitors targeting the SHP2 protein (Src homology-2-containing protein tyrosine phosphatase 2) . SHP2 is a critical signaling node in the RAS-RAF-MEK-ERK and other pathways, and its dysregulation is implicated in various cancers, making it a promising therapeutic target . Researchers utilize the tert -butyloxycarbonyl (Boc) protected amine and the spirocyclic structure of this compound to construct sophisticated, fused bicyclic inhibitor cores. These advanced molecules are designed to bind specifically to the tunnel allosteric site of SHP2, effectively suppressing its phosphatase activity and inhibiting cancer cell proliferation by targeting SHP2-mediated AKT and ERK signaling pathways . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[4.5]decan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(9-11)7-8-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGNCGMVKKCVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164388
Record name Carbamic acid, N-2-azaspiro[4.5]dec-7-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-13-8
Record name Carbamic acid, N-2-azaspiro[4.5]dec-7-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-2-azaspiro[4.5]dec-7-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Sizes

2-Azaspiro[4.4]nonane Derivatives

Compounds like 2-azaspiro[4.4]nonane-1,3-dione exhibit smaller spiro systems (4.4 vs. 4.5 rings). These derivatives show anticonvulsant activity in rodent models, with ED₅₀ values ranging from 30–100 mg/kg .

7-Azaspiro[3.5]nonane Derivatives

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 163271-08-7) shares a carbamate group but differs in spiro ring size (3.5 vs. 4.5) and nitrogen position. This compound has a 92% structural similarity to the target molecule, suggesting overlapping applications in drug discovery, though its smaller rings may alter pharmacokinetics .

Table 1: Comparison of Spiro Ring Systems

Compound Spiro System Molecular Formula Key Functional Groups Bioactivity
tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate [4.5] C₁₄H₂₃NO₃ (est.) Carbamate Under investigation
2-azaspiro[4.4]nonane-1,3-dione [4.4] C₉H₁₃NO₂ Dione Anticonvulsant
tert-Butyl 7-azaspiro[3.5]nonane-2-carboxylate [3.5] C₁₃H₂₂N₂O₂ Carbamate High similarity (0.92)

Functional Group Variations

Oxo-Substituted Derivatives

tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS 1421313-98-5) includes a ketone group at position 7 instead of a carbamate.

Triazaspiro and Fluorinated Analogues

Compounds like tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate incorporate additional nitrogen atoms and heterocyclic substituents (e.g., furan). These modifications enhance synthetic complexity but may improve target engagement in kinase inhibitors or antiviral agents . Fluorinated derivatives (e.g., 3-7 in ) exhibit unique electronic profiles due to trifluoromethyl groups, which can modulate metabolic stability .

Table 2: Functional Group Impact

Compound Functional Groups Physicochemical Properties Applications
This compound Carbamate Moderate polarity, stable Drug intermediates
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate Ketone, carbamate Higher polarity, reactive Scaffold optimization
2-(tert-butyl)-4-(2-(methyl(phenyl)amino)ethyl)-7,9-bis(trifluoromethyl)-2-azaspiro[4.5]deca-6,9-dien-3-one Trifluoromethyl, enone Lipophilic, UV-active Kinase inhibition

Biological Activity

Overview

tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate is a compound that has garnered attention for its diverse biological activities, including potential antimicrobial and anticancer properties. Its unique spirocyclic structure allows for specific interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : tert-butyl N-(2-azaspiro[4.5]decan-7-yl)carbamate
  • Molecular Formula : C14H26N2O2
  • CAS Number : 1363381-13-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in different disease contexts.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Study on Antimicrobial Activity

A study published in 2013 explored the antimicrobial efficacy of various compounds similar to this compound. The results indicated that compounds with similar spirocyclic structures exhibited significant antibacterial activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (µg/mL)Activity Against
Compound A24MRSA
Compound B19VRE
This compoundTBDTBD

Case Study on Anticancer Activity

In a separate investigation, the compound was tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell growth. The study noted that at higher concentrations, the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to other compounds within the same class, this compound exhibits unique reactivity profiles and biological activities. For instance, while similar compounds may show limited activity against certain bacterial strains, this compound's spirocyclic structure enhances its binding affinity to biological targets .

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundSpirocyclicHighModerate
Compound XLinearModerateLow
Compound YCyclicLowHigh

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Spirocyclization : Formation of the spirocyclic core via intramolecular cyclization under acidic or basic conditions.
  • Carbamate Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Functional Group Modifications : Post-cyclization steps such as cyanation or iodination to introduce specific substituents .

Q. Key Considerations :

  • Solvent choice (e.g., THF, DMF) affects reaction kinetics and byproduct formation.
  • Temperature control is critical during cyclization to avoid ring-opening side reactions .

Q. How is the spirocyclic structure of this compound characterized experimentally?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the spirocyclic framework and substituent positions.
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the azaspiro system .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Methodological Note :
For ambiguous stereochemistry, advanced techniques like NOESY or computational modeling (DFT) are recommended .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Thermal Stability : Stable at room temperature but degrades above 150°C, releasing CO2_2 and isobutylene .
  • pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the Boc group .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the carbamate moiety .

Advanced Research Questions

Q. How does the nitrogen position in the azaspiro ring affect biological activity?

Comparative studies with analogs (e.g., 3-azaspiro[4.5]decane derivatives) show:

  • Enhanced Bioavailability : The 2-azaspiro configuration improves solubility and membrane permeability due to reduced steric hindrance .
  • Target Selectivity : The spirocyclic nitrogen’s spatial orientation influences binding to enzymes like monoamine oxidases (MAOs) .

Q. Experimental Design :

  • Synthesize positional isomers and compare IC50_{50} values in enzyme inhibition assays .

Q. What computational methods are used to predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Models transition states for cyclization and hydrolysis reactions .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand binding) .
  • QSPR Models : Predict physicochemical properties (logP, pKa) based on substituent effects .

Case Study :
MP2/6-311G calculations accurately predicted the stability of ring-closure intermediates in related spiro compounds .

Q. How can contradictions in biological activity data be resolved for this compound?

Common sources of inconsistency include:

  • Impurity Profiles : Trace byproducts (e.g., de-Boc derivatives) may confound assay results. Use HPLC purity >98% for pharmacological studies .
  • Assay Conditions : Variations in pH or ionic strength alter carbamate stability. Standardize buffer systems (e.g., PBS at pH 7.4) .

Q. Resolution Strategy :

  • Replicate studies under controlled conditions and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What are the methodological challenges in scaling up synthesis for preclinical studies?

  • Yield Optimization : Multi-step syntheses often have <40% overall yield. Use flow chemistry to improve efficiency .
  • Purification : Chromatography is impractical for large batches. Switch to crystallization or distillation for intermediates .
  • Safety : Handle reactive intermediates (e.g., iodomethyl derivatives) in fume hoods with explosion-proof equipment .

Q. What role does the Boc group play in modifying pharmacokinetic properties?

  • Protection : Shields the amine during synthesis, preventing unwanted side reactions .
  • Prodrug Strategy : In vivo cleavage by esterases releases the active amine, enhancing bioavailability .

Data Insight :
In rodent models, Boc-protected analogs showed 2–3× higher plasma half-life compared to unprotected derivatives .

Q. How do functional group substitutions (e.g., cyano, iodo) impact reactivity and bioactivity?

  • Cyano Group : Increases electrophilicity, enabling click chemistry applications (e.g., Huisgen cycloaddition) .
  • Iodomethyl Group : Facilitates radiolabeling (e.g., 125^{125}I) for imaging studies .

Q. Comparative Table :

SubstituentReactivityBiological Application
CyanoHighAntimicrobial agents
IodomethylModerateRadioligands
AminoLowMAO inhibitors

Q. What are the emerging applications of this compound in medicinal chemistry?

  • CNS Drug Development : Spirocyclic amines cross the blood-brain barrier, targeting neurological disorders .
  • Anticancer Agents : Derivatives induce apoptosis via caspase-3 activation in vitro .
  • Antimicrobials : Cyano-substituted analogs inhibit bacterial biofilms .

Research Priority :
Optimize ADMET properties (e.g., metabolic stability in liver microsomes) to advance lead candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate
Reactant of Route 2
tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate

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